3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride
Overview
Description
3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O3 and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Biological Activity
3-(4-Aminobutyl)oxazolidine-2,4-dione hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C7H12N2O3·HCl
- Molecular Weight : 182.67 g/mol
- CAS Number : 1822673-97-1
The oxazolidine ring structure is notable for its role in various biological activities, particularly as an antibacterial agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized to function primarily through:
- Protein Synthesis Inhibition : Similar to other oxazolidinone derivatives, this compound may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the initiation of translation, effectively halting bacterial growth .
- Enzyme Inhibition : The oxazolidine framework has been associated with various enzyme inhibition activities, including those relevant in metabolic pathways .
Biological Activity Overview
Research indicates that compounds within the oxazolidinone class exhibit a range of biological activities:
- Antibacterial Properties : Oxazolidinones are known for their effectiveness against Gram-positive bacteria, including multi-drug resistant strains. The mechanism involves disruption of protein synthesis, making these compounds valuable in treating infections where traditional antibiotics fail .
- Antitumor Activity : Some studies suggest that oxazolidinones may possess anticancer properties by inducing apoptosis in cancer cells through various pathways .
- Neuroprotective Effects : Emerging research indicates potential neuroprotective roles for oxazolidinone derivatives, which could be beneficial in treating neurodegenerative diseases .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a comparative study involving various oxazolidinone derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus strains resistant to methicillin (MRSA). The compound exhibited an IC50 value indicative of strong inhibitory effects on bacterial growth, highlighting its potential as a therapeutic agent in antibiotic-resistant infections .
Case Study: Neuroprotection
Research conducted on neuroblastoma cell lines showed that treatment with oxazolidinone derivatives led to reduced cell viability in a dose-dependent manner. The study suggested that these compounds could activate apoptotic pathways, providing insights into their potential use in cancer therapy .
Properties
IUPAC Name |
3-(4-aminobutyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-3-1-2-4-9-6(10)5-12-7(9)11;/h1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBQTVLRVQLYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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